pan-KRAS-IN-13 -

pan-KRAS-IN-13

Catalog Number: EVT-12507421
CAS Number:
Molecular Formula: C32H29F3N6O3
Molecular Weight: 602.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pan-KRAS-IN-13 is a compound designed to target and inhibit the activity of the KRAS protein, which is frequently mutated in various cancers, including pancreatic and colorectal cancers. KRAS mutations are pivotal in tumorigenesis, making this compound a significant focus for therapeutic development. The compound aims to provide a broad-spectrum inhibition of multiple KRAS variants, thus addressing the challenges posed by the heterogeneity of KRAS mutations in cancer.

Source and Classification

Pan-KRAS-IN-13 falls under the category of small molecule inhibitors specifically targeting oncogenic proteins. It is classified as a pan-KRAS inhibitor due to its ability to affect multiple KRAS mutants, including those commonly found in various cancer types. The development of this compound is part of a broader effort to create targeted therapies that can effectively manage cancers driven by KRAS mutations.

Synthesis Analysis

Methods

The synthesis of Pan-KRAS-IN-13 involves several advanced chemical techniques aimed at optimizing its efficacy and selectivity. Key methods include:

  • Structure-Based Design: Utilizing crystallography data to inform modifications that enhance binding affinity to the inactive state of KRAS.
  • Linker Chemistry: Employing different linker chemistries to improve the compound's ability to bind and degrade KRAS proteins effectively.
  • Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) and gel filtration chromatography to isolate pure compounds for biological testing.

Technical details indicate that initial screening involved assessing various linkers and their effects on binding affinity using fluorescence polarization assays, which measure the interaction strength between the compound and target proteins .

Molecular Structure Analysis

Structure and Data

The molecular structure of Pan-KRAS-IN-13 features a designed scaffold that allows it to interact with the KRAS protein effectively. Key structural characteristics include:

  • Binding Sites: Specific amino acid interactions that stabilize the compound within the KRAS binding pocket.
  • Conformation: The compound adopts a unique conformation that enhances its ability to inhibit multiple KRAS variants simultaneously.

Data derived from crystallography studies reveal that the compound binds preferentially to the GDP-bound form of KRAS, which is critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Pan-KRAS-IN-13 undergoes several chemical reactions upon administration, primarily focusing on its interaction with KRAS proteins:

  • Binding Reaction: The compound binds to the inactive form of KRAS, preventing downstream signaling pathways essential for cancer cell proliferation.
  • Degradation Mechanism: Utilizing E3 ubiquitin ligase pathways, Pan-KRAS-IN-13 facilitates the degradation of mutant KRAS proteins through ubiquitination, leading to reduced levels of oncogenic signaling .

These reactions are crucial for its therapeutic efficacy, as they directly impact tumor growth inhibition.

Mechanism of Action

Process and Data

The mechanism by which Pan-KRAS-IN-13 exerts its effects involves several key processes:

  1. Inhibition of KRAS Activity: By binding to the inactive state of KRAS, it prevents nucleotide exchange and subsequent activation.
  2. Induction of Degradation: The compound recruits cellular machinery that tags mutant KRAS for degradation via proteasomal pathways.
  3. Feedback Modulation: Inhibition leads to compensatory feedback mechanisms that can alter signaling pathways in cancer cells, potentially enhancing therapeutic outcomes .

Data from preclinical studies indicate significant reductions in tumor growth rates in models expressing various KRAS mutations when treated with Pan-KRAS-IN-13 .

Physical and Chemical Properties Analysis

Physical Properties

Pan-KRAS-IN-13 exhibits several notable physical properties:

  • Molecular Weight: Specific molecular weight measurements indicate suitability for cellular uptake.
  • Solubility: The compound's solubility profile is optimized for effective bioavailability.

Chemical Properties

Key chemical properties include:

  • Stability: The compound demonstrates stability under physiological conditions, ensuring prolonged activity.
  • Reactivity: It shows selective reactivity towards mutant forms of KRAS without significantly affecting wild-type forms .

Relevant analyses confirm these properties contribute to its potential as an effective therapeutic agent.

Applications

Scientific Uses

Pan-KRAS-IN-13 has significant applications in cancer research and therapy:

Properties

Product Name

pan-KRAS-IN-13

IUPAC Name

5-ethynyl-6-fluoro-4-[(7R)-13-fluoro-16-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-oxa-2,5,11,15,17-pentazatetracyclo[8.7.1.02,7.014,18]octadeca-1(17),10,12,14(18),15-pentaen-12-yl]naphthalen-2-ol

Molecular Formula

C32H29F3N6O3

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C32H29F3N6O3/c1-2-21-23(34)5-4-17-10-20(42)11-22(24(17)21)27-26(35)28-25-29(41-9-7-36-13-19(41)15-43-30(25)37-27)39-31(38-28)44-16-32-6-3-8-40(32)14-18(33)12-32/h1,4-5,10-11,18-19,36,42H,3,6-9,12-16H2/t18-,19-,32+/m1/s1

InChI Key

UVGWOZIDYLZZNM-ACIAVJDNSA-N

Canonical SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OCC67CCCN6CC(C7)F)N8CCNCC8COC5=N3)F)O)F

Isomeric SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OC[C@@]67CCCN6C[C@@H](C7)F)N8CCNC[C@@H]8COC5=N3)F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.